molecular formula C3H5ClN2O B111110 4-Aminoisoxazole hydrochloride CAS No. 108511-98-4

4-Aminoisoxazole hydrochloride

Cat. No. B111110
M. Wt: 120.54 g/mol
InChI Key: DPDLVZSIELSTBG-UHFFFAOYSA-N
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Description

4-Aminoisoxazole hydrochloride is a chemical compound that belongs to the class of isoxazoles, which are heterocyclic compounds containing an oxygen atom and a nitrogen atom in a five-membered ring. The synthesis and applications of various aminoisoxazole derivatives have been explored in the literature, demonstrating the versatility of these compounds in organic synthesis and potential pharmacological activities.

Synthesis Analysis

The synthesis of 4-aminoisoxazole derivatives has been achieved through various methods. One approach involves the nucleophilic addition of lithiated alkyl nitriles to alpha-chlorooximes, resulting in high yields of 4-alkyl-5-aminoisoxazoles . Another method described the regioselective synthesis of a conformationally constrained analogue of aspartic acid, which involved a 1,3-dipolar cycloaddition to give a cyclopenta[D]isoxazoline framework, followed by several steps to obtain the target 4-carboxylic acid . Additionally, a palladium-catalyzed insertion reaction of isocyanides with 3-arylisoxazol-5(4H)-ones has been reported for the synthesis of 4-aminomethylidene isoxazolone derivatives .

Molecular Structure Analysis

The molecular structure of 4-aminoisoxazole hydrochloride and its derivatives is characterized by the presence of the isoxazole ring, which can be further substituted at various positions to yield a wide range of compounds with different properties and potential applications. The synthesis of 4-substituted aminoisoxazolo[5.4-d]pyrimidines has been achieved by treating 4-hydroxyisoxazolo[5.4-d]pyrimidines with phosphorous oxychloride, followed by reactions with ammonia or amines .

Chemical Reactions Analysis

4-Aminoisoxazole derivatives can undergo various chemical reactions, including ring cleavage and cycloaddition. For instance, 4-ethoxycarbonyl- and 4-cyano-5-aminoisoxazoles have been shown to be unstable towards bases, leading to ring cleavage at the nitrogen-oxygen bond . A [2 + 2] cycloaddition-retro-electrocyclization-decarboxylation reaction sequence has been utilized to access 4-aminopyridines from methylideneisoxazolones and ynamines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-aminoisoxazole hydrochloride and its derivatives are influenced by the substituents on the isoxazole ring. For example, the synthesis of 3-amino-5-tert-butylisoxazole from 4,4-dimethyl-3-oxopentanenitrile with hydroxylamine resulted in a compound with specific regioselective properties . The antiproliferative activity of 3-substituted aminoisoxazolo[5,4-b]pyridines has been investigated, with some derivatives showing cytotoxic activity against various tumor cell lines . The regioselective synthesis of 3-hydroxyisoxazoles and 5-isoxazolones from beta-amino alpha,beta-unsaturated esters has also been reported, with the yield being influenced by the beta-substituent group of the esters . Lastly, the synthesis and antileucemic activity of 5-amino-3-methyl-4-ureidoisoxazoles have been explored, highlighting the potential medicinal applications of these compounds .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : 4-Aminoisoxazole hydrochloride and its derivatives can be synthesized through nucleophilic addition of lithiated alkyl nitriles to α-chlorooximes, demonstrating varied yields based on the nitrile and chloride oxime used (Bourbeau & Rider, 2006).
  • Green Chemistry Applications : A protocol for synthesizing 5-aminoisoxazoles using α-chlorooximes and 2-phenylsulfonyl acetonitrile via green chemistry routes has been developed. These heterocyclic compounds have shown cytotoxic properties against cancer cell lines (Altug et al., 2014).

Biological and Medicinal Applications

  • Neuroprotection and EAA Receptors : Isoxazole amino acid derivatives, including 4-aminoisoxazoles, have been explored for their potential as antagonists at non-N-methyl-D-aspartic acid excitatory amino acid receptors, demonstrating neuroprotective properties (Krogsgaard‐Larsen et al., 1991).

Environmental and Ecological Studies

  • Biodegradation Studies : Research on the biodegradation of sulfamethoxazole in bacteria has shown that certain bacterial strains can completely degrade 3-amino-5-methylisoxazole, a related compound, suggesting potential applications in bioremediation of contaminated sites (Mulla et al., 2018).

Advanced Material Synthesis

  • Isoxazole Derivatives Synthesis : Studies have demonstrated the synthesis of isoxazole-4-carboxylic acid derivatives through isomerization processes, highlighting the versatility of aminoisoxazole derivatives in advanced material synthesis (Serebryannikova et al., 2019).

Pharmaceutical and Drug Development

  • Antibacterial Applications : Certain 5-amino-4-nitroisoxazole-3-carboxilic acid derivatives have exhibited moderate antibacterial activity, underscoring the potential of 4-aminoisoxazole derivatives in pharmaceutical research (Sadovnikov et al., 2020).

Safety And Hazards

The safety information for 4-Aminoisoxazole hydrochloride includes several hazard statements: H302-H315-H319-H332-H335 . The precautionary statements include P261-P280-P305+P351+P338 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .

Future Directions

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Given their enormous significance, it is always imperative to develop new eco-friendly synthetic strategies . This includes the potential application of metal-free synthetic routes for the synthesis of isoxazoles . The development of more potent and specific analogs of isoxazole-based compounds for biological targets is a potential future direction .

properties

IUPAC Name

1,2-oxazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2O.ClH/c4-3-1-5-6-2-3;/h1-2H,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPDLVZSIELSTBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NO1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90549978
Record name 1,2-Oxazol-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90549978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminoisoxazole hydrochloride

CAS RN

108511-98-4
Record name 4-Isoxazolamine, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108511-98-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Oxazol-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90549978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
GV Andosova, TF Osipova, IN Borukhova… - Pharmaceutical …, 1980 - Springer
… The potentiometric titration of 3-phenyl-5-methyl-4-aminoisoxazole hydrochloride was carried out in 50% alcohol at concentration 0.01 M with a pH-340 millivoltmeter using 0.1 N …
Number of citations: 3 link.springer.com

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